molecular formula C16H18F3N7 B10930418 4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930418
M. Wt: 365.36 g/mol
InChI Key: KPMUINAEIXOSRE-UHFFFAOYSA-N
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Description

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its specific combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-9-11(7-21-25(9)3)6-20-15-23-13(5-14(24-15)16(17,18)19)12-8-22-26(4)10(12)2/h5,7-8H,6H2,1-4H3,(H,20,23,24)

InChI Key

KPMUINAEIXOSRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3=C(N(N=C3)C)C

Origin of Product

United States

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